molecular formula C15H18F2N4O4S2 B2733556 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane CAS No. 1903498-09-8

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane

Cat. No.: B2733556
CAS No.: 1903498-09-8
M. Wt: 420.45
InChI Key: BZLRJPXWFZPNHR-UHFFFAOYSA-N
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a diazepane ring, and two sulfonyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Diazepane Ring Formation: The diazepane ring can be formed through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Final Coupling: The final step involves coupling the sulfonylated imidazole with the diazepane derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of bases like triethylamine

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Corresponding substituted products

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It may be used in the synthesis of novel polymers or materials with specific properties.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound can be explored for its potential as a therapeutic agent, particularly in targeting enzymes or receptors involved in diseases.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfonyl groups can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    1-((1H-imidazol-4-yl)sulfonyl)-4-phenyl-1,4-diazepane: Similar structure but with a phenyl group instead of the difluorobenzyl group.

    1-((1H-imidazol-4-yl)sulfonyl)-4-methyl-1,4-diazepane: Contains a methyl group instead of the difluorobenzyl group.

Uniqueness: 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane is unique due to the presence of the difluorobenzyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs. The difluorobenzyl group can also influence the compound’s physicochemical properties, such as solubility and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N4O4S2/c16-13-2-3-14(17)12(8-13)10-26(22,23)20-4-1-5-21(7-6-20)27(24,25)15-9-18-11-19-15/h2-3,8-9,11H,1,4-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLRJPXWFZPNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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